

5-(Trifluoromethyl)thiophene-2-carboxylic acid molecular weight and formula

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)thiophene-2-carboxylic acid

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An In-Depth Technical Guide to **5-(Trifluoromethyl)thiophene-2-carboxylic acid**

Abstract

This guide provides a comprehensive technical overview of **5-(Trifluoromethyl)thiophene-2-carboxylic acid**, a key heterocyclic building block in modern chemical synthesis. We will explore its fundamental molecular and physicochemical properties, delve into established synthetic methodologies with mechanistic insights, and discuss its strategic applications, particularly within the realm of drug discovery and materials science. This document is intended for researchers, medicinal chemists, and process development scientists who utilize fluorinated heterocycles to design next-generation molecules.

Core Molecular Profile and Physicochemical Properties

5-(Trifluoromethyl)thiophene-2-carboxylic acid is an organic compound featuring a five-membered thiophene ring substituted with a carboxylic acid group at the 2-position and a highly electronegative trifluoromethyl (-CF₃) group at the 5-position.^[1] This substitution pattern imparts unique chemical characteristics that are highly sought after in pharmaceutical and materials science research.

The presence of the trifluoromethyl group is particularly significant. It enhances the compound's chemical stability, lipophilicity, and metabolic resistance, properties that can be conferred to larger molecules synthesized from it.^{[1][2]} These attributes are critical in drug development for improving a candidate's pharmacokinetic profile.^[2]

A summary of its key quantitative data is presented below:

Property	Value	Source
Molecular Formula	C ₆ H ₃ F ₃ O ₂ S	[1][3][4][5]
Molecular Weight	196.15 g/mol	[1][3][5]
CAS Number	128009-32-5	[1][3][4]
Melting Point	76-78 °C	[1]
Boiling Point	258.6 ± 40.0 °C at 760 mmHg	[1]
pKa	2.96 ± 0.10 (Predicted)	[4]
Appearance	Solid	[1]

Synthesis and Mechanistic Insights

The synthesis of **5-(Trifluoromethyl)thiophene-2-carboxylic acid** can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Route A: Direct Carboxylation of 5-(Trifluoromethyl)thiophene

A common and direct method involves the carboxylation of 5-(Trifluoromethyl)thiophene.^[1] This is typically achieved by first generating a highly reactive organometallic intermediate. Deprotonation of the thiophene ring at the 2-position using a strong base like lithium diisopropylamide (LDA) creates a lithiated species. This nucleophilic intermediate readily attacks carbon dioxide (CO₂) to form the corresponding carboxylate, which is then protonated upon acidic workup to yield the final product.

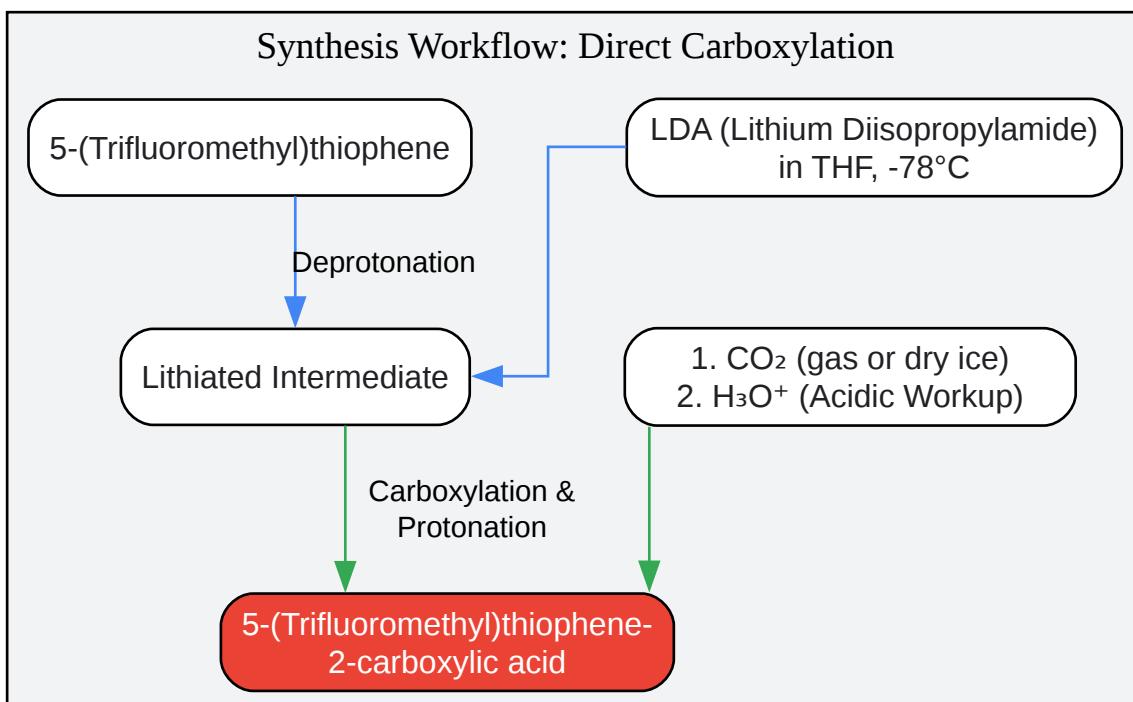
- Expertise & Experience: The use of LDA is critical as it is a strong, non-nucleophilic base that selectively deprotonates the most acidic proton on the thiophene ring (at C2), preventing side reactions. The reaction must be conducted under anhydrous conditions and at low temperatures to ensure the stability of the lithiated intermediate.

Route B: Saponification of a Precursor Ester

An alternative pathway involves the hydrolytic cleavage, or saponification, of a pre-formed ester, such as methyl 5-(trifluoromethyl)thiophene-2-carboxylate.[1] This method is advantageous as it often proceeds with high yields and avoids the use of sensitive organometallic intermediates.[1] The ester is typically refluxed with a base like sodium hydroxide (NaOH) in a mixture of ethanol and water, followed by acidification to furnish the carboxylic acid quantitatively.[1]

- Trustworthiness: This two-step approach (ester formation followed by hydrolysis) provides a robust and scalable method. The purity of the final product is generally high, as the reaction conditions are well-controlled and side products are minimal.

Below is a workflow diagram illustrating the direct carboxylation approach.



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Caption: Synthetic workflow for **5-(Trifluoromethyl)thiophene-2-carboxylic acid**.

Applications in Medicinal Chemistry and Drug Development

5-(Trifluoromethyl)thiophene-2-carboxylic acid serves as a valuable building block for synthesizing more complex molecules with potential biological activity.^[1] Its utility stems from the combined presence of the reactive carboxylic acid handle and the property-enhancing trifluoromethyl group.

- Synthetic Handle: The carboxylic acid group is a versatile functional group that can be readily converted into a wide range of other functionalities, including esters, amides, and acid chlorides. This allows for its conjugation to other molecules of interest, a common strategy in the development of novel drug candidates. For instance, it can be coupled with amines to form amides, a core structural motif in many pharmaceuticals.
- Impact of the Trifluoromethyl Group: The incorporation of a $-CF_3$ group is a well-established strategy in medicinal chemistry to modulate a drug's properties.^[2]
 - Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the $-CF_3$ group resistant to metabolic degradation by enzymes like Cytochrome P450s. This can increase the drug's half-life in the body.^[2]
 - Lipophilicity: The $-CF_3$ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.^[2]
 - Binding Affinity: The strong electron-withdrawing nature of the $-CF_3$ group can alter the electronic properties of the thiophene ring and influence how the molecule interacts with its biological target, potentially leading to stronger binding and higher potency.^[2]

This compound and its derivatives have been explored for various therapeutic areas, including anti-inflammatory and anti-cancer applications, due to these favorable properties.^{[1][6]}

Experimental Protocol: Synthesis via Saponification

This protocol details the synthesis of **5-(Trifluoromethyl)thiophene-2-carboxylic acid** from its corresponding methyl ester.

Objective: To hydrolyze methyl 5-(trifluoromethyl)thiophene-2-carboxylate to yield the target carboxylic acid.

Materials:

- Methyl 5-(trifluoromethyl)thiophene-2-carboxylate
- Sodium hydroxide (NaOH)
- Ethanol (EtOH)
- Deionized water (H₂O)
- Hydrochloric acid (HCl), concentrated
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Standard glassware for workup and extraction
- pH paper or meter

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-(trifluoromethyl)thiophene-2-carboxylate (1.0 eq) in a 3:1 mixture of ethanol and water.
- **Addition of Base:** Add sodium hydroxide (1.5 eq) to the solution. The mixture will become basic.

- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Cooling and Concentration:** Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- **Acidification:** Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. A precipitate of the carboxylic acid should form.
- **Isolation:** Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.
- **Drying:** Dry the product under vacuum to yield **5-(Trifluoromethyl)thiophene-2-carboxylic acid** as a solid.

Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ^1H NMR, ^{13}C NMR, and melting point analysis. The expected spectroscopic data should align with literature values, and the melting point should be sharp and within the expected range (76-78 °C).[\[1\]](#)

Conclusion

5-(Trifluoromethyl)thiophene-2-carboxylic acid is a pivotal reagent in contemporary organic and medicinal chemistry. Its unique structure, combining a versatile carboxylic acid functional group with the powerful electronic and steric effects of a trifluoromethyl group, makes it an invaluable precursor for the synthesis of advanced materials and pharmacologically active compounds. The synthetic routes are well-established and robust, ensuring its accessibility for research and development endeavors. A thorough understanding of its properties and reactivity is essential for scientists aiming to leverage the benefits of fluorination in molecular design.

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